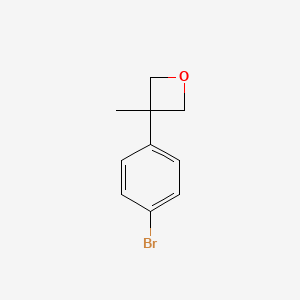
3-(4-溴苯基)-3-甲基氧杂环丁烷
描述
“3-(4-Bromophenyl)-3-methyloxetane” is likely a brominated organic compound. It contains a bromophenyl group, which is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached, and an oxetane ring, which is a three-membered cyclic ether .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . For instance, the synthesis of a related compound was achieved using a reaction involving methanol and pTsOH as a catalyst under microwave radiation .
Molecular Structure Analysis
The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of the compound.
Chemical Reactions Analysis
The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenyl derivatives can be inferred from related compounds .
科学研究应用
Drug Discovery and Development
The compound “3-(4-Bromophenyl)-3-methyloxetane” serves as a privileged scaffold in drug discovery. Its rigid heterocyclic system allows for the precise orientation of functional substituents, which is crucial for molecular recognition processes in pharmacology .
Anti-inflammatory Applications
Docking studies have shown that derivatives of this compound have potential applications in the regulation of inflammatory diseases. This is due to their ability to interact with specific biological targets involved in the inflammatory response .
Antibacterial and Antifungal Agents
Derivatives of “3-(4-Bromophenyl)-3-methyloxetane” have been reported to exhibit antibacterial and antifungal activities. This makes them valuable for the development of new antimicrobial agents that can be used to treat various infections .
Anticancer Activity
The structure of “3-(4-Bromophenyl)-3-methyloxetane” derivatives has been associated with anticancer properties. Research suggests that these compounds can be used to design and synthesize new anticancer drugs .
Antioxidant Properties
Studies indicate that certain derivatives of “3-(4-Bromophenyl)-3-methyloxetane” may possess antioxidant properties, which are important in protecting cells from oxidative stress and related diseases .
Neuroprotective Potential
Research on newly synthesized derivatives has explored their potential as neuroprotective agents. This includes investigating their capacity to prevent neurotoxicity and to preserve neural function .
Liquid Crystal Synthesis
“3-(4-Bromophenyl)-3-methyloxetane” is a key intermediate in the synthesis of heterocyclic liquid crystals. These materials have applications in displays and other electronic devices due to their unique optical properties .
Electrochemically Induced Synthesis
The compound is used in electrochemically induced synthesis processes. This method is employed to create complex molecules with high precision, which is essential in various fields of chemistry and materials science .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(4-bromophenyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-10(6-12-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUDQBGOXZAYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-methyloxetane | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


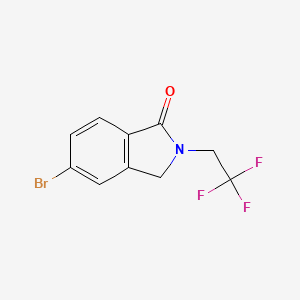

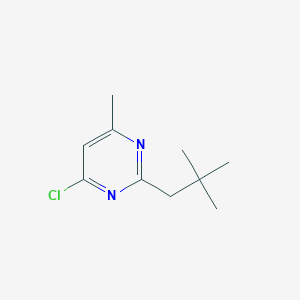


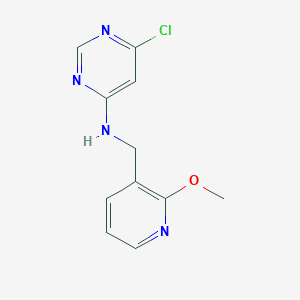
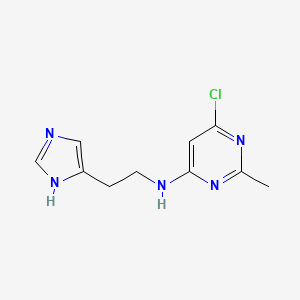
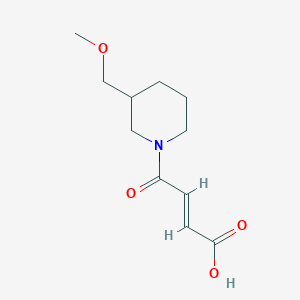
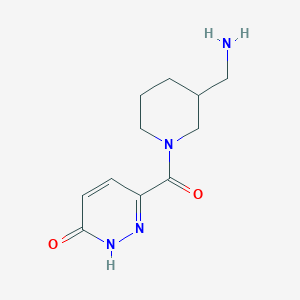
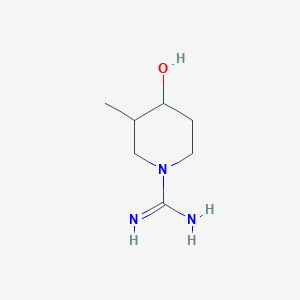

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1488253.png)